

Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl (trimethylsilyl)acetate*

Cat. No.: *B1294435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for **Ethyl (trimethylsilyl)acetate** (CAS No. 4071-88-9). The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Compound Information

Parameter	Value
Compound Name	Ethyl (trimethylsilyl)acetate
Synonyms	Ethyl 2-(trimethylsilyl)acetate, (Trimethylsilyl)acetic acid ethyl ester
CAS Number	4071-88-9
Molecular Formula	C ₇ H ₁₆ O ₂ Si
Molecular Weight	160.29 g/mol
Appearance	Colorless liquid
Boiling Point	156-159 °C
Density	0.876 g/mL at 25 °C
Refractive Index	n _{20/D} 1.415

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl (trimethylsilyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ^1H NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.95	Singlet (s)	2H	Si-CH ₂ -C(=O)
~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
~0.10	Singlet (s)	9H	-Si(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts.

Chemical Shift (δ , ppm)	Assignment
~171	C=O
~60	-O-CH ₂ -CH ₃
~29	Si-CH ₂ -C(=O)
~14	-O-CH ₂ -CH ₃
~ -1	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical IR frequencies for similar functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1250	Strong	Si-CH ₃ bend (umbrella)
~1160	Strong	C-O stretch (ester)
~840	Strong	Si-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The mass spectrum for **Ethyl (trimethylsilyl)acetate** is available through the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 4: Key Fragments in the Mass Spectrum of **Ethyl (trimethylsilyl)acetate**

m/z	Relative Intensity	Possible Fragment Assignment
145	Moderate	$[\text{M} - \text{CH}_3]^+$
117	Moderate	$[\text{M} - \text{OC}_2\text{H}_5]^+$
73	High	$[\text{Si}(\text{CH}_3)_3]^+$
45	Moderate	$[\text{OC}_2\text{H}_5]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **Ethyl (trimethylsilyl)acetate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ^1H and ^{13}C NMR spectra.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: Approximately 220 ppm.
- Number of Scans: 512-2048 scans, due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2-10 seconds.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

Sample Preparation: A thin film of neat liquid **Ethyl (trimethylsilyl)acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

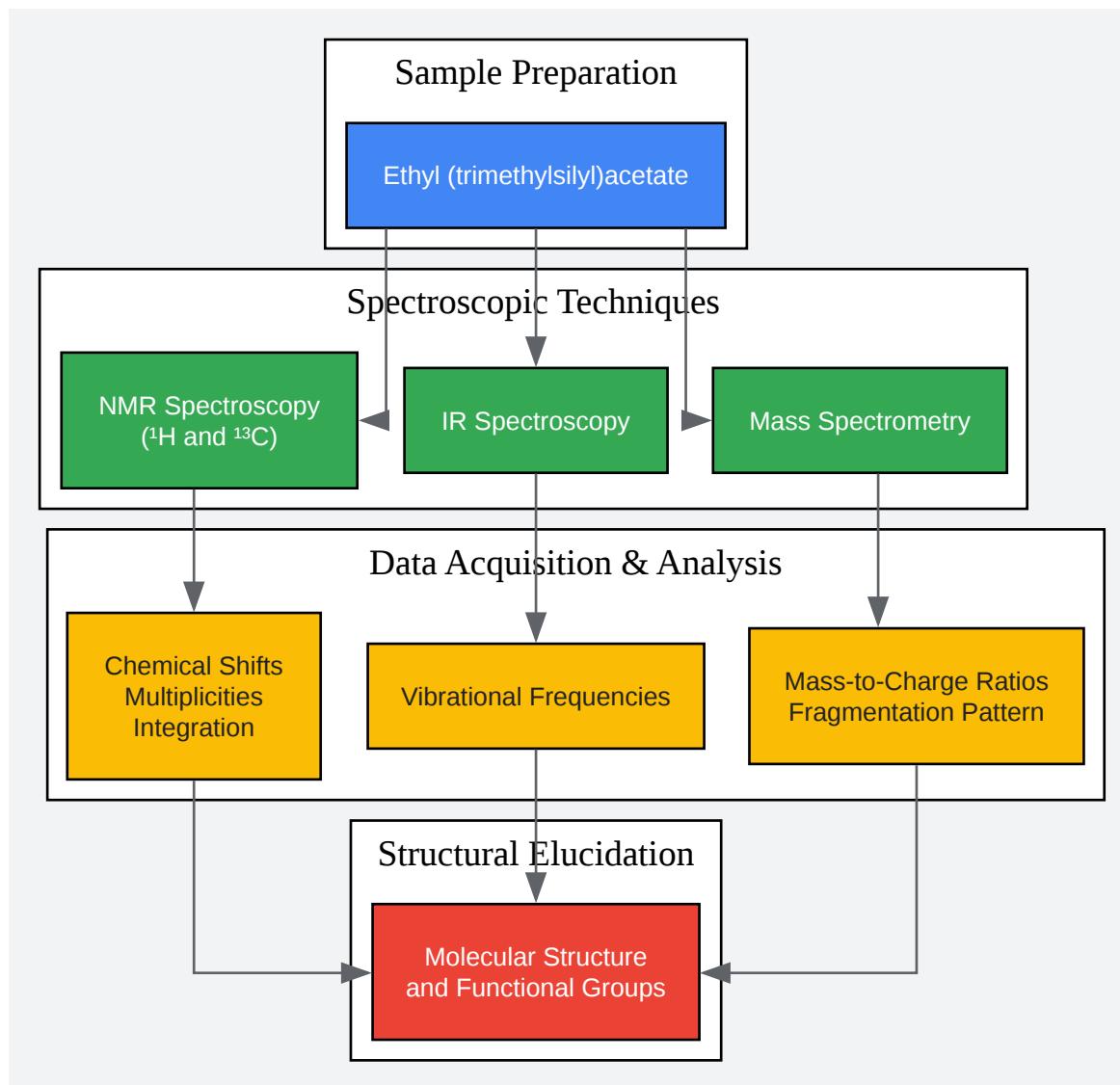
Acquisition:

- A background spectrum of the empty sample holder (or solvent) is first recorded.
- The sample spectrum is then recorded.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute

solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.


Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source.

Acquisition (Electron Ionization - EI):

- Ionization Energy: Typically 70 eV.
- Mass Range: Scanned from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
- Source Temperature: Maintained at a temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]

- 2. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294435#spectroscopic-data-of-ethyl-trimethylsilyl-acetate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com